1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole
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Overview
Description
1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with an ethenyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2-(pyridin-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-vinylpyridine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-(pyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 1-Phenyl-2-(pyridin-2-yl)ethanone hydrochloride
- 1-phenyl-2-(pyridin-2-yl)ethan-1-ol
- Pyrrolidine derivatives
Comparison: 1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole is unique due to the presence of both an ethenyl group and a pyridin-2-yl group on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Properties
CAS No. |
73214-69-4 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-ethenyl-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C14H11N3/c1-2-17-13-9-4-3-7-11(13)16-14(17)12-8-5-6-10-15-12/h2-10H,1H2 |
InChI Key |
ASSBWHIURZTQDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Origin of Product |
United States |
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